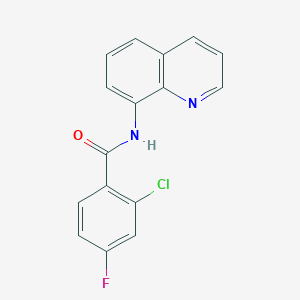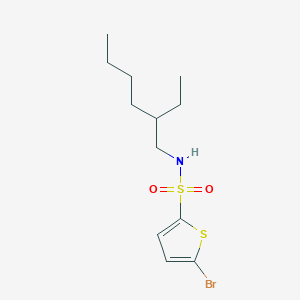
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains a benzodioxole ring and a bromobenzene group, which makes it a unique and valuable compound for research purposes.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, this compound has been shown to bind to the active site of carbonic anhydrase IX and XII, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. This inhibition of the enzyme activity leads to a decrease in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis in cancer cells, reduce intraocular pressure in glaucoma, and improve memory and cognitive function in Alzheimer's disease models. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide in lab experiments is its high potency and selectivity towards specific enzymes or receptors. This compound has been shown to exhibit nanomolar inhibitory activity against carbonic anhydrase IX and XII, which makes it a valuable tool for studying the role of these enzymes in cancer progression and metastasis. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to prepare and administer in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis, which are associated with oxidative stress and inflammation. Another direction is to explore the structure-activity relationship of this compound and its analogs, which could lead to the development of more potent and selective inhibitors of specific enzymes or receptors. Additionally, further studies are needed to elucidate the pharmacokinetics and toxicity of this compound in vivo, which could facilitate its translation into clinical use.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction is carried out at room temperature under anhydrous conditions, and the resulting product is purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit significant inhibitory activity against certain enzymes, such as carbonic anhydrase IX and XII, which are involved in cancer progression and metastasis. This compound has also been investigated for its potential as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and diabetes.
Eigenschaften
Molekularformel |
C14H12BrNO4S |
|---|---|
Molekulargewicht |
370.22 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-2-1-3-12(7-11)21(17,18)16-8-10-4-5-13-14(6-10)20-9-19-13/h1-7,16H,8-9H2 |
InChI-Schlüssel |
RPTDBGPNXIEZCG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)
![2-methyl-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B262918.png)


![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)

![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)

![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)


